An In-depth Technical Guide to Defluoro Paliperidone Palmitate: Identification, Characterization, and Control of a Critical Process-Related Impurity
An In-depth Technical Guide to Defluoro Paliperidone Palmitate: Identification, Characterization, and Control of a Critical Process-Related Impurity
Abstract
This technical guide provides a comprehensive overview of Defluoro Paliperidone Palmitate, a critical process-related impurity encountered during the manufacturing of Paliperidone Palmitate, a long-acting injectable atypical antipsychotic. The presence of impurities in an Active Pharmaceutical Ingredient (API) is a major concern that can affect the quality, safety, and efficacy of the final drug product. Regulatory bodies, under the guidance of frameworks like the International Conference on Harmonisation (ICH), mandate the identification and quantification of any impurity present at levels of 0.10% or higher. This document delves into the chemical structure, physicochemical properties, synthetic origin, and detailed analytical methodologies for the robust characterization and control of Defluoro Paliperidone Palmitate. It is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of paliperidone-based therapeutics.
Chemical Structure and Identity
Defluoro Paliperidone Palmitate is structurally analogous to the parent API, Paliperidone Palmitate, with the sole difference being the absence of a fluorine atom on the benzisoxazole ring system. This seemingly minor modification significantly alters the molecule's properties and necessitates precise analytical methods for its detection and differentiation from the API.
The structural comparison is illustrated below:
Figure 1. Paliperidone Palmitate
| Figure 2. Defluoro Paliperidone Palmitate
|
The key chemical identifiers for Defluoro Paliperidone Palmitate are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-(4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | [1] |
| CAS Number | 2985926-12-1 | [1][2] |
| Molecular Formula | C₃₉H₅₈N₄O₄ | [1][2] |
| Molecular Weight | 646.92 g/mol | [1][2] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54)C | [1] |
Physicochemical Properties: A Comparative Analysis
While specific experimental data for Defluoro Paliperidone Palmitate are not extensively published, we can infer its properties based on fundamental chemical principles and by comparison to the well-characterized parent compound, Paliperidone Palmitate. The removal of the highly electronegative fluorine atom is expected to induce subtle but significant changes in the molecule's behavior.
| Property | Paliperidone Palmitate | Defluoro Paliperidone Palmitate (Predicted) | Scientific Rationale |
| Molecular Formula | C₃₉H₅₇FN₄O₄ | C₃₉H₅₈N₄O₄ | Absence of one fluorine atom, addition of one hydrogen atom. |
| Molecular Weight | 664.89 g/mol [3][4] | 646.92 g/mol [2] | The atomic weight of Fluorine (≈19.00) is replaced by that of Hydrogen (≈1.01). |
| Solubility | Practically insoluble in water; very slightly soluble in ethanol and methanol.[3][5] | Expected to be even less soluble in polar solvents. | Fluorine can participate in hydrogen bonding, slightly enhancing polarity and solubility. Its removal reduces overall polarity, favoring solubility in non-polar organic solvents. |
| Lipophilicity (LogP) | High (data not specified) | Expected to be slightly higher. | The C-F bond is highly polar, but the overall contribution of fluorine to lipophilicity is complex. Generally, replacing fluorine with hydrogen on an aromatic ring slightly increases the LogP value, indicating greater lipophilicity. |
| Chromatographic Behavior | Defined retention time in RP-HPLC. | Expected longer retention time in Reverse-Phase HPLC. | Due to its predicted higher lipophilicity, the defluoro analogue will interact more strongly with the non-polar stationary phase (e.g., C18) compared to the more polar parent compound, resulting in later elution. |
Genesis of the Impurity: A Synthetic Perspective
Defluoro Paliperidone Palmitate is a classic example of a process-related impurity. Its origin can be traced back to the starting materials used in the synthesis of the Paliperidone core structure. The synthesis of Paliperidone typically involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole with a pyrido-pyrimidine derivative.[6][7]
The introduction of the defluoro impurity occurs if the benzisoxazole starting material is contaminated with its non-fluorinated counterpart, 3-(piperidin-4-yl)benzo[d]isoxazole. This impurity then proceeds through the same reaction sequence as the intended reactant, ultimately yielding Defluoro Paliperidone Palmitate alongside the final API.
The following diagram illustrates this critical step in the synthetic pathway.
Analytical Characterization and Control Strategy
A robust analytical strategy is paramount for the detection, identification, and quantification of Defluoro Paliperidone Palmitate. This involves a multi-faceted approach combining chromatography and spectrometry, ensuring the final API meets stringent purity requirements.
The logical workflow for this process is outlined below.
Protocol: Reverse-Phase Liquid Chromatography (RP-HPLC/UPLC)
This method is the cornerstone for separating the impurity from the API and other related substances. The higher lipophilicity of the defluoro analogue allows for excellent resolution on a C18 column.
Objective: To achieve baseline separation of Defluoro Paliperidone Palmitate from Paliperidone Palmitate.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the Paliperidone Palmitate API sample in a suitable diluent (e.g., a mixture of Tetrahydrofuran and a buffer) to achieve a final concentration of approximately 300-400 µg/mL.[3]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm nylon or PVDF syringe filter prior to injection.
-
-
Chromatographic Conditions: The following conditions are based on established methods for Paliperidone Palmitate impurity profiling and are designed to provide the necessary selectivity.[3][8][9]
| Parameter | Recommended Setting | Rationale |
| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent | The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the API and its non-polar impurity. The sub-2 µm particle size (UPLC) ensures high efficiency and rapid analysis. |
| Mobile Phase A | Ammonium Acetate Buffer (e.g., 10-20 mM, pH adjusted) | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting the highly retained analytes. |
| Elution Mode | Gradient or Isocratic (e.g., 10:90 v/v A:B) | An isocratic method with a high percentage of organic solvent is often sufficient for this separation.[3] A shallow gradient may be used for resolving multiple impurities. |
| Flow Rate | 0.5 - 0.6 mL/min | Optimized for the column dimensions to ensure high resolution and efficiency. |
| Column Temperature | 40 - 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and analysis time.[8] |
| Detection | UV at 238 nm or 280 nm | Paliperidone and its analogues exhibit strong UV absorbance at these wavelengths, providing high sensitivity.[3][10] |
| Injection Volume | 1 - 5 µL | A small injection volume prevents column overloading and peak distortion. |
Self-Validation and Trustworthiness: This protocol's reliability is established through method validation as per ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating that the peak for Defluoro Paliperidone Palmitate is well-resolved from the main API peak and all other potential impurities. The Limit of Detection (LOD) and Limit of Quantification (LOQ) must be established to ensure the method is sensitive enough to control the impurity at the required 0.10% threshold.
Protocol: Mass Spectrometric (MS) Identification
MS is the definitive technique for confirming the identity of the impurity peak detected by HPLC.
Objective: To confirm the molecular weight of the eluting impurity peak.
Methodology:
-
Interface: Utilize an LC-MS system, coupling the output of the HPLC method described above directly to the mass spectrometer source.
-
Ionization: Employ Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms in the molecule are readily protonated.
-
Analysis:
-
Acquire full scan mass spectra across a range of m/z 100-1000.
-
The protonated molecule [M+H]⁺ for Defluoro Paliperidone Palmitate is expected at a mass-to-charge ratio (m/z) of approximately 647.46 .
-
Causality: This value is calculated from its molecular formula (C₃₉H₅₈N₄O₄) and is distinctly different from the [M+H]⁺ of Paliperidone Palmitate (m/z ≈ 665.44), providing unambiguous confirmation.
-
-
High-Resolution MS (HRMS): For absolute certainty, use a TOF or Orbitrap mass analyzer to measure the exact mass. The high mass accuracy (typically <5 ppm) allows for the confirmation of the elemental composition, C₃₉H₅₉N₄O₄⁺, which is a key requirement for structural confirmation.[9][11]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the final, unequivocal structural proof, particularly by highlighting the absence of the fluorine atom.
Objective: To provide definitive structural confirmation by comparing the spectrum of the isolated impurity to that of the Paliperidone Palmitate reference standard.
Methodology (Hypothetical, for an isolated impurity sample):
-
¹⁹F NMR:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Result: A complete absence of any signal in the spectrum. This is the most direct and powerful evidence for the "defluoro" structure. In contrast, the Paliperidone Palmitate standard will show a characteristic signal for its fluorine atom.[12]
-
-
¹H NMR:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Expected Result: The spectrum will be highly similar to that of Paliperidone Palmitate, with one critical difference in the aromatic region (typically 7.0-8.0 ppm).
-
Expert Interpretation: The complex splitting pattern observed for the three aromatic protons in Paliperidone Palmitate (due to H-H and H-F coupling) will simplify to a more standard pattern for the four aromatic protons on the unsubstituted benzisoxazole ring of the impurity.[12][13] This change in multiplicity and chemical shift provides corroborating evidence for the structural assignment.
-
Conclusion
Defluoro Paliperidone Palmitate stands as a pertinent example of a process-related impurity whose control is vital for ensuring the quality and safety of a pharmaceutical product. Its genesis from impure starting materials underscores the importance of stringent quality control throughout the entire manufacturing chain. Through a synergistic application of high-performance liquid chromatography for separation and quantification, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for definitive structural elucidation, drug development professionals can confidently identify, monitor, and control this impurity. The methodologies and insights presented in this guide provide a robust framework for managing Defluoro Paliperidone Palmitate, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.
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Figure 1. Paliperidone Palmitate
Figure 2. Defluoro Paliperidone Palmitate
